L-Alanyl-L-Cystine

Content Navigation

Standard cystine feeds require alkaline dual-feed systems due to low solubility, risking contamination and pH shock. L-Alanyl-L-Cystine overcomes this with >30 mM solubility at neutral pH, enabling single-feed, high-concentration media for CHO cells and stem cell cultures.

- Eliminates ROS generation from free cysteine oxidation

- Prevents cystine precipitation; stable, ready-to-use single solution

- Rapid extracellular hydrolysis (t1/2

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Synonyms

Purity

Package Size

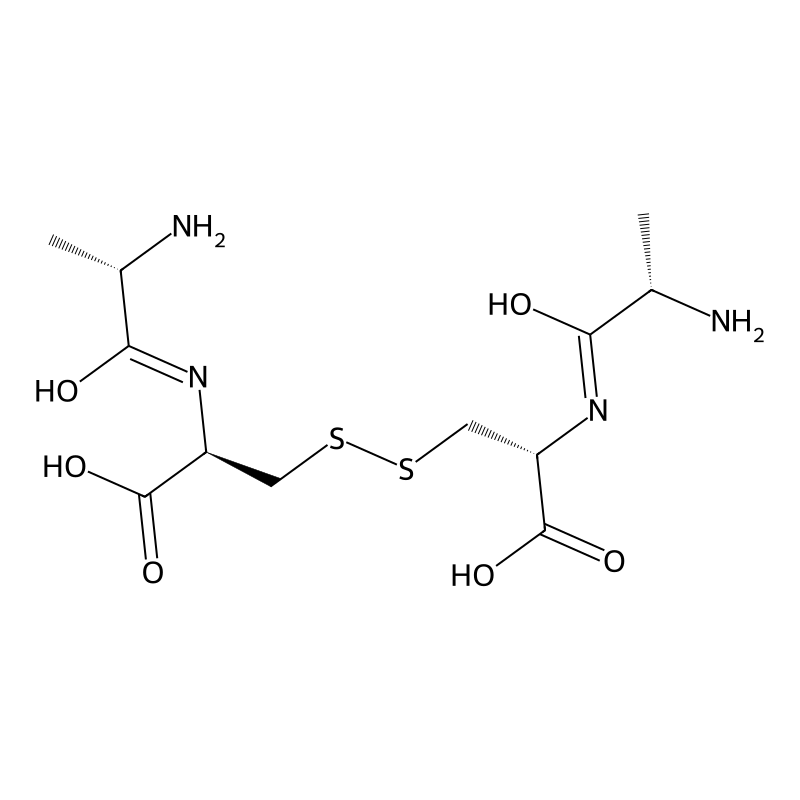

L-Alanyl-L-Cystine (N,N'-di-L-alanyl-L-cystine), CAS 115888-13-6, is a chemically defined, non-animal-derived synthetic dipeptide utilized primarily as a highly soluble amino acid precursor in biopharmaceutical cell culture media and parenteral nutrition . In industrial bioprocessing, supplying sufficient cysteine equivalents is critical for intracellular redox homeostasis, glutathione biosynthesis, and monoclonal antibody production [1]. However, the physical limitations of free amino acids restrict process intensification. L-Alanyl-L-Cystine functions as a stable delivery vehicle that overcomes the severe solubility constraints of oxidized cystine and the oxidative reactivity of free cysteine, enabling the formulation of highly concentrated, neutral-pH media without precipitation or degradation.

Research Fit

Substituting L-Alanyl-L-Cystine with generic free L-cysteine or L-cystine introduces severe processability and quality control failures in bioreactor workflows. Free L-cysteine is highly reactive and rapidly oxidizes in culture media, generating reactive oxygen species (ROS) that damage cellular biomolecules and degrade media components . Conversely, its oxidized form, free L-cystine, is notoriously insoluble at physiological pH, precipitating out of solution and failing to meet the metabolic demands of high-density cell cultures [1]. To force free L-cystine into solution, biomanufacturers must utilize complex dual-feed systems requiring extreme alkaline pH adjustments, which increases contamination risks, complicates fluid handling, and introduces localized pH spikes that can shock mammalian cell lines .

Substitution Risk

Neutral pH Solubility Enhancement vs. Free L-Cystine

Free L-cystine is severely limited by its poor solubility profile in neutral aqueous environments, achieving a maximum concentration of approximately 1 mM at pH 7 . In direct contrast, N,N'-di-L-alanyl-L-cystine demonstrates a solubility exceeding 30 mM at physiological pH, representing a 20- to 30-fold quantitative increase in solubility. This allows for the direct dissolution of cysteine equivalents into concentrated basal and feed media without requiring alkaline titration.

| Evidence Dimension | Aqueous solubility at pH 7 |

| Target Compound Data | > 30 mM (N,N'-di-L-alanyl-L-cystine) |

| Comparator Or Baseline | ~1 mM (Free L-cystine) |

| Quantified Difference | 20x to 30x higher solubility at neutral pH |

| Conditions | Aqueous solution, pH 7.0, standard temperature |

Eliminates the need for extreme pH adjustments during media preparation, enabling the procurement of a single, highly concentrated precursor for neutral-pH workflows.

Prevention of ROS Generation and Oxidative Stress

The use of free L-cysteine in cell culture media leads to spontaneous oxidation, which generates reactive oxygen species (ROS) as a byproduct, negatively impacting cell viability and product titer[1]. Because L-Alanyl-L-Cystine is already provided in a stable, oxidized disulfide state, it bypasses the ROS-generating oxidation step entirely while remaining fully soluble [1]. This structural stability protects sensitive media components and cellular biomolecules from oxidative degradation.

| Evidence Dimension | Spontaneous ROS generation in media |

| Target Compound Data | Stable oxidized state; prevents ROS formation |

| Comparator Or Baseline | Free L-cysteine (rapid oxidation yielding ROS) |

| Quantified Difference | Elimination of spontaneous oxidative degradation pathway |

| Conditions | Aerated mammalian cell culture media |

Protects high-value biologics and sensitive cell lines from oxidative damage, directly improving batch-to-batch reproducibility and final product quality.

Bioprocess Simplification: Dual-Feed to Single-Feed Conversion

Traditional bioprocessing utilizing free L-cystine requires a dual-feed system, where the cystine must be delivered via a separate, highly alkaline feed stream to prevent precipitation. By substituting with L-Alanyl-L-Cystine, manufacturers can consolidate their nutrient delivery into a single-feed system at neutral pH . This consolidation reduces the number of required feed lines, minimizes the risk of localized pH shocks in the bioreactor, and simplifies overall process control.

| Evidence Dimension | Feed system complexity |

| Target Compound Data | Single-feed system at neutral pH |

| Comparator Or Baseline | Dual-feed system with separate alkaline feed (Free L-cystine) |

| Quantified Difference | Reduction of one feed line and elimination of alkaline delivery requirement |

| Conditions | High-density bioreactor feeding strategy |

Reduces equipment overhead, lowers contamination risk by minimizing feed lines, and simplifies automated process control in commercial manufacturing.

In Vivo and Extracellular Bioavailability

For a dipeptide to be an effective procurement substitute for free amino acids, it must be rapidly cleaved by cellular peptidases. In vivo pharmacokinetic models demonstrate that L-Alanyl-L-Cystine is rapidly hydrolyzed in the extracellular compartment, with an estimated elimination half-life (t1/2) of less than 2 minutes following intravenous bolus injection [1]. This rapid cleavage promptly yields the constituent free amino acids, alanine and cystine, ensuring that the peptide does not create a metabolic bottleneck.

| Evidence Dimension | Extracellular hydrolysis rate (elimination half-life) |

| Target Compound Data | < 2 minutes (L-Alanyl-L-Cystine) |

| Comparator Or Baseline | Baseline metabolic requirement for immediate amino acid availability |

| Quantified Difference | Near-instantaneous extracellular cleavage |

| Conditions | In vivo rat model, intravenous bolus, plasma sampling via RP-HPLC |

Guarantees that the compound acts as an immediately bioavailable source of cysteine equivalents for cellular metabolism and protein synthesis.

High-Density CHO Cell Culture for Monoclonal Antibodies

L-Alanyl-L-Cystine is the exact compound to procure when formulating highly concentrated, neutral-pH single feeds for CHO cells, as its >30 mM solubility prevents the precipitation issues associated with free L-cystine .

Mesenchymal Stem Cell (MSC) Expansion Media

In stem cell workflows where oxidative stress can trigger unwanted differentiation or apoptosis, this stable oxidized peptide prevents the ROS generation typically caused by free L-cysteine oxidation .

Perfusion Bioreactor Systems

For continuous perfusion processes requiring high nutrient concentrations without altering the bioreactor's physiological pH, the single-feed compatibility of L-Alanyl-L-Cystine simplifies fluid handling and reduces equipment complexity .

Parenteral Nutrition Formulations

Due to its rapid extracellular hydrolysis (t1/2 < 2 minutes) and high aqueous solubility, this dipeptide serves as a highly efficient, non-crystallizing source of cystine for intravenous nutritional therapies[1].

Application Fit Matrix

XLogP3

Explore Compound Types